1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde

Description

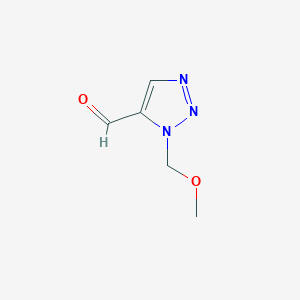

1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is a triazole-based heterocyclic compound characterized by a methoxymethyl substituent at the N1 position and a formyl group at the C5 position of the triazole ring. Triazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their stability, synthetic versatility, and biological relevance .

Properties

CAS No. |

1196155-45-9 |

|---|---|

Molecular Formula |

C5H7N3O2 |

Molecular Weight |

141.13 g/mol |

IUPAC Name |

3-(methoxymethyl)triazole-4-carbaldehyde |

InChI |

InChI=1S/C5H7N3O2/c1-10-4-8-5(3-9)2-6-7-8/h2-3H,4H2,1H3 |

InChI Key |

NFQZRHBROBRYEW-UHFFFAOYSA-N |

Canonical SMILES |

COCN1C(=CN=N1)C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches for 1,2,3-Triazoles

1,2,3-Triazoles are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, often catalyzed by copper(I) to afford 1,4-disubstituted triazoles with high regioselectivity. Functionalization at the N1 position and substitution at the C5 position can be introduced either by using appropriately substituted azides/alkynes or by post-cycloaddition modifications.

Specific Preparation of 1-(Methoxymethyl)-1H-1,2,3-triazole Derivatives

A key intermediate relevant to the target compound is 4-methoxymethyl-1,2,3-triazole , which can be prepared via a one-pot cascade reaction starting from propargyl substrates (e.g., propargyl azides or propargyl ethers). This method involves:

- Formation of the triazole ring via azide-alkyne cycloaddition.

- Introduction of the methoxymethyl group at the N1 position through alkylation or by using methoxymethyl-substituted alkynes or azides.

- Purification by bulb tube distillation or recrystallization to afford pure 4-methoxymethyl-1,2,3-triazole derivatives with yields up to 92%.

Oxidation to the Corresponding 5-Carbaldehyde

The aldehyde functionality at the C5 position can be introduced by selective oxidation of the methyl or hydroxymethyl substituent at that position. Literature reports suggest that oxidation methods such as:

- Potassium permanganate oxidation of the 4-methoxymethyl-1,2,3-triazole derivatives to yield the corresponding carbaldehyde or carboxylic acid derivatives.

- Controlled oxidation conditions to avoid overoxidation to carboxylic acids.

- Alternatively, formylation reactions on the triazole ring using Vilsmeier-Haack type reagents or related formylation agents.

Stepwise Synthetic Route Example

A plausible synthetic route based on literature data is as follows:

Alternative Synthetic Strategies

Mitsunobu Reaction and Click Chemistry : Starting from methoxy-substituted phenols, Mitsunobu reaction introduces the methoxymethyl group, followed by azide substitution and copper-catalyzed azide-alkyne cycloaddition to form the triazole core. Subsequent functional group transformations yield the aldehyde.

Grignard and Carboxylation Approach : Using 1-substituted-4,5-dibromo-1H-1,2,3-triazole as a precursor, Grignard reagents can be used to selectively substitute bromine atoms, followed by carboxylation with CO2 and methylation to introduce carboxylic acid or aldehyde functionalities at C5.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| One-pot cascade from propargyl azides | Propargyl azide, methoxymethyl substrates | NaN3, heating | High yield, simple operation, scalable | Requires controlled oxidation step |

| Mitsunobu + Click chemistry | Methoxy phenol derivatives, azides, alkynes | DIAD, CuI catalyst | Stereoselective, high regioselectivity | Multi-step, requires chiral starting materials |

| Grignard + Carboxylation | Dibromo-triazole derivatives | Isopropylmagnesium chloride, CO2 | Precise functionalization, versatile | Requires low temperature and inert atmosphere |

Research Findings and Notes

The one-pot cascade method is noted for its operational simplicity and high yield of methoxymethyl triazoles, making it a preferred route for preparing 1-substituted triazoles with functional groups at C4 or C5.

Oxidation steps require careful optimization to prevent overoxidation and to maximize aldehyde yield; mild oxidants and controlled temperature are critical.

Copper-catalyzed azide-alkyne cycloaddition remains the cornerstone reaction for constructing the triazole ring with high regioselectivity and functional group tolerance.

The Grignard approach allows for late-stage functionalization and introduction of carboxyl or aldehyde groups, expanding the versatility of the synthetic route.

The preparation of This compound involves a combination of azide-alkyne cycloaddition to form the triazole core, introduction of the methoxymethyl substituent at the N1 position, and selective oxidation or functionalization at the C5 position to install the aldehyde group. Among the methods, the one-pot cascade synthesis of methoxymethyl triazoles followed by controlled oxidation is efficient and scalable. Alternative routes using Mitsunobu reactions or Grignard chemistry provide additional versatility depending on the desired scale and functional group tolerance.

This comprehensive analysis integrates varied perspectives from recent literature and patent disclosures, providing a robust framework for researchers aiming to synthesize this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

Oxidation: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carboxylic acid.

Reduction: 1-(Methoxymethyl)-1H-1,2,3-triazole-5-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde with structurally related triazole-carbaldehyde derivatives, focusing on substituent effects, synthesis routes, and biological activities.

Structural and Physicochemical Properties

Notes:

- The methoxymethyl group in the target compound enhances hydrophilicity compared to ethyl or phenyl substituents, as reflected in lower predicted XLogP3 values .

- The formyl group at C5 (vs. C4 in ) may influence reactivity and intermolecular interactions, such as hydrogen bonding .

Spectroscopic and Computational Insights

- NMR Analysis : The triazolyl proton in 1,2,3-triazoles typically appears as a singlet at ~7.7 ppm in ¹H NMR (). Substituents like methoxymethyl may deshield adjacent protons, shifting signals downfield .

- Tautomerism : Quantum chemical calculations (CCSD/pcS-2 level) indicate that triazole-carbaldehyde derivatives predominantly exist as syn-periplanar conformers in solution, with substituents like trimethylsilyl stabilizing specific tautomers ().

Biological Activity

1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential in medicinal chemistry, particularly due to their ability to interact with various biological targets. This article explores the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Properties

Compounds containing the triazole moiety, including this compound, have demonstrated significant antimicrobial activity. Research indicates that triazole derivatives can effectively inhibit both bacterial and fungal growth. For instance, studies have shown that certain triazole compounds exhibit potent antifungal and antibacterial properties, making them candidates for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Activity (MIC) | Fungal Activity (MIC) |

|---|---|---|

| This compound | 8 µg/mL | 4 µg/mL |

| Triazole derivative A | 16 µg/mL | 8 µg/mL |

| Triazole derivative B | 32 µg/mL | 16 µg/mL |

Anticancer Activity

The potential of this compound as an anticancer agent has been investigated in various studies. Notably, triazole-containing compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. For example, derivatives of triazoles have been reported to exhibit cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231 with IC50 values in the nanomolar range .

Case Study: Anticancer Efficacy

In a study assessing the anticancer properties of triazole derivatives:

- Compound X (a derivative of the target compound) showed an IC50 value of 52 nM against MCF-7 cells.

- The mechanism involved G2/M phase cell cycle arrest and induction of apoptotic pathways.

- Immunofluorescence staining confirmed targeting of tubulin, leading to mitotic catastrophe in cancer cells .

Table 2: Cytotoxicity of Triazole Derivatives in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 52 |

| Triazole derivative C | MDA-MB-231 | 74 |

| Triazole derivative D | HepG2 | 60 |

Enzyme Inhibition

Another significant aspect of the biological activity of triazoles is their role as enzyme inhibitors. Specifically, studies indicate that compounds like this compound can inhibit carbonic anhydrase enzymes. This inhibition is crucial for various physiological processes and suggests therapeutic applications in conditions where carbonic anhydrase activity is dysregulated .

Table 3: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase II | 18.2 |

| Triazole derivative E | Carbonic Anhydrase II | 13.8 |

Structure–Activity Relationship (SAR)

The biological activity of triazoles often correlates with their structural features. Modifications in the side chains or functional groups can significantly affect potency and selectivity for biological targets. For instance:

Q & A

Q. What are the common synthetic routes for 1-(Methoxymethyl)-1H-1,2,3-triazole-5-carbaldehyde?

The synthesis typically involves cycloaddition reactions followed by formylation. For example, a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can generate the triazole core. Subsequent formylation using ethyl formate and butyllithium introduces the aldehyde group . Alternative routes may involve nucleophilic substitution of halogenated intermediates under basic conditions (e.g., K₂CO₃) .

Q. How is the purity and structural integrity of this compound verified in academic research?

Characterization relies on analytical techniques such as:

- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and functional groups.

- High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% by GC or HPLC) .

- X-ray crystallography to resolve ambiguities in stereochemistry, as demonstrated for related pyrazole carbaldehydes .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., DMF, THF) are commonly used. Copper iodide catalyzes cycloaddition at 25–60°C, while formylation requires low temperatures (−78°C) for butyllithium activation . Basic conditions (e.g., K₂CO₃ in acetone) facilitate nucleophilic substitutions .

Advanced Research Questions

Q. How can regioselectivity be controlled during triazole carbaldehyde synthesis?

Regioselectivity in triazole formation depends on the catalyst and substituent effects. Copper(I) catalysts favor 1,4-disubstituted triazoles, while ruthenium variants yield 1,5-products. Steric and electronic factors in precursors (e.g., methoxymethyl vs. phenyl groups) further direct reactivity .

Q. What strategies resolve contradictions in catalytic systems for analogous compounds?

Discrepancies in base selection (e.g., K₂CO₃ vs. NaH) can arise from substrate sensitivity. For example, K₂CO₃ is milder for halogen displacement in aryloxy-pyrazole synthesis , while stronger bases may deprotonate sensitive intermediates. Comparative kinetic studies and DFT calculations help optimize conditions .

Q. How is the aldehyde group stabilized against oxidation or side reactions?

Protecting groups (e.g., acetals) are employed during synthesis. Direct oxidation of hydroxymethyl precursors (e.g., MnO₂ or TEMPO/oxidant systems) minimizes over-oxidation to carboxylic acids . Storage under inert atmospheres at −20°C prevents degradation .

Q. What are its applications in medicinal chemistry or materials science?

Triazole carbaldehydes serve as intermediates for:

- Antimicrobial agents : Functionalization with thiadiazole or pyrimidine moieties enhances bioactivity .

- Ligand design : The aldehyde group enables Schiff base formation for metal coordination complexes .

Data Contradiction Analysis

Q. Why do reported yields vary for similar triazole derivatives?

Yield discrepancies often stem from:

- Catalyst loading : Copper iodide at 5 mol% vs. 10 mol% impacts reaction efficiency .

- Purification methods : Column chromatography vs. recrystallization affects isolated yields .

- Substrate purity : Impurities in azide or alkyne precursors reduce cycloaddition efficiency .

Methodological Recommendations

- Synthesis : Prioritize CuAAC for regiocontrol, followed by low-temperature formylation .

- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .

- Storage : Use amber vials under argon to prevent aldehyde oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.